4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane
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Description
4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as CB2 Receptor Agonist
Benzofuran derivatives have been synthesized and evaluated for their potential as selective CB2 receptor agonists. A study by Luo and Naguib (2012) described the synthesis of a similar compound, highlighting its potential application in the field of medicinal chemistry, particularly in relation to CB2 receptor targeting (Luo & Naguib, 2012).
Antiproliferative Effects and Multidrug Resistance Reversal
Compounds based on benzofuran structures have been studied for their antiproliferative effects on cancer cell lines. Parekh et al. (2011) investigated novel benzofuran-2-yl derivatives for their ability to reverse multidrug resistance in human MDR1-gene transfected mouse lymphoma cells, underscoring the potential of these compounds in cancer therapy (Parekh et al., 2011).
Applications in Corrosion Inhibition
Benzofuran derivatives have also been explored in the field of materials science, particularly as corrosion inhibitors. Ma et al. (2017) studied triazole derivatives, including benzofuran-based compounds, for their effectiveness in protecting mild steel in acidic environments (Ma et al., 2017).
Antimicrobial Activity
Additionally, benzofuran compounds have demonstrated promising antimicrobial properties. Patel et al. (2011) synthesized and tested various benzofuran derivatives, observing variable and modest activity against bacteria and fungi (Patel et al., 2011).
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(18-12-15-6-1-2-7-17(15)23-18)21-10-5-11-24-14-16(21)13-20-8-3-4-9-20/h1-2,6-7,12,16H,3-5,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLMTPKBDAQALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.